molecular formula C17H18N2O2 B11052012 3-(Benzyloxy)-2,2-dimethyl-1H-quinazolin-4-one

3-(Benzyloxy)-2,2-dimethyl-1H-quinazolin-4-one

Cat. No.: B11052012
M. Wt: 282.34 g/mol
InChI Key: HHRBRVLOSUXJQD-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2,2-dimethyl-1H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a benzyloxy group attached to the quinazolinone core, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2,2-dimethyl-1H-quinazolin-4-one typically involves the reaction of 2,2-dimethyl-1H-quinazolin-4-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,2-dimethyl-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,2-dimethyl-1H-quinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzyloxy group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1H-quinazolin-4-one: Lacks the benzyloxy group, which may result in different biological activities.

    3-(Methoxy)-2,2-dimethyl-1H-quinazolin-4-one: Contains a methoxy group instead of a benzyloxy group, which may influence its chemical properties and biological activities.

    3-(Benzyloxy)-1H-quinazolin-4-one: Similar structure but lacks the 2,2-dimethyl substitution, which may affect its reactivity and biological effects.

Uniqueness

The presence of the benzyloxy group in 3-(Benzyloxy)-2,2-dimethyl-1H-quinazolin-4-one may confer unique chemical properties and biological activities compared to its analogs. This structural feature could enhance its potential as a therapeutic agent or as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2,2-dimethyl-3-phenylmethoxy-1H-quinazolin-4-one

InChI

InChI=1S/C17H18N2O2/c1-17(2)18-15-11-7-6-10-14(15)16(20)19(17)21-12-13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3

InChI Key

HHRBRVLOSUXJQD-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1OCC3=CC=CC=C3)C

Origin of Product

United States

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